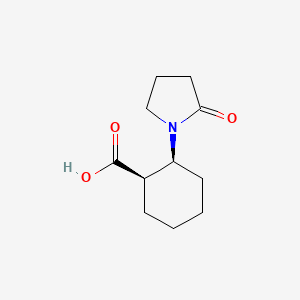

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h8-9H,1-7H2,(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOVAEWJQCXCEE-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the carboxylic acid group.

Pyrrolidinone Introduction: The pyrrolidinone moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyrrolidinone group.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Enzyme Inhibition

One of the primary applications of rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid lies in its role as an inhibitor of carbonic anhydrases (CAs). CAs are critical enzymes involved in various physiological processes, including respiration and acid-base balance. Research indicates that carboxylic acid-based compounds can effectively bind to the active sites of CAs, thereby inhibiting their activity. The structural characteristics of this compound allow it to interact with the zinc ion at the active site, displacing water molecules essential for catalytic function .

1.2 Potential Anticancer Activity

Emerging studies suggest that rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid may exhibit anticancer properties. Its ability to modulate enzyme activity could be leveraged in the design of novel therapeutic agents aimed at treating malignancies. The compound's interaction with specific molecular targets involved in cancer progression is an area of ongoing investigation .

Pharmaceutical Formulations

2.1 Drug Development

The compound is being explored as a lead candidate in drug discovery programs aimed at developing selective inhibitors for specific isoforms of carbonic anhydrases. The structure-activity relationship (SAR) studies have shown that modifications to the carboxylic acid moiety can enhance selectivity and potency against particular enzyme isoforms .

2.2 Formulation Challenges

Due to its chemical properties, formulating rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid into stable pharmaceutical preparations poses challenges. Researchers are investigating various formulation strategies to improve solubility and bioavailability, which are critical for effective therapeutic use .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity: The 2-oxopyrrolidinyl group in the target compound enhances hydrogen-bonding interactions, critical for protein binding (e.g., FABP4/5) . In contrast, the 4-fluorobenzoyl analogue (C₁₄H₁₅FO₃) exhibits higher lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Safety and Handling: The target compound lacks explicit hazard statements , whereas the 1-amino-2-hydroxy analogue (C₇H₁₃NO₃) requires medical consultation upon exposure, indicating higher toxicity .

Synthetic Accessibility :

- Many analogues, including the target compound, are synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP), suggesting shared synthetic pathways .

Activité Biologique

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid (CAS Number: 1969287-97-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C₁₁H₁₇NO₃

- Molecular Weight: 211.26 g/mol

- Structure: The compound features a cyclohexane ring substituted with a carboxylic acid and a pyrrolidine moiety, which may influence its biological interactions.

The biological activity of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid can be attributed to several key mechanisms:

- Receptor Interactions: The compound's structure allows it to interact with various biological receptors, potentially modulating their activity.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

- Cell Signaling Modulation: The presence of the pyrrolidine ring may facilitate interactions with signaling pathways, affecting cellular responses.

Biological Activities

Research has indicated several biological activities associated with Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid:

- Antimicrobial Activity: Some studies have reported antimicrobial properties against various bacterial strains, suggesting potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

In another investigation by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed using a murine model of acute inflammation. The results indicated a marked reduction in inflammatory markers, supporting the hypothesis that Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via stereoselective coupling of the cyclohexane-carboxylic acid scaffold with 2-oxopyrrolidine. For instance, carbodiimide-mediated coupling (e.g., EDCI) in DMF/DCM with DMAP and triethylamine facilitates amide bond formation between the carboxylic acid and amine groups under mild conditions . Enantioselective routes may involve chiral auxiliaries or asymmetric catalysis, as seen in analogous cyclohexane β-amino acid syntheses .

Q. Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry, as demonstrated for structurally related cyclohexane derivatives (e.g., rac-2-aminopyridiniumcis-2-carboxycyclohexane-1-carboxylate) . Chiral HPLC with polysaccharide-based columns or NMR analysis using chiral solvating agents (e.g., Eu(hfc)₃) can distinguish enantiomers in solution .

Q. How can researchers separate the racemic mixture into its enantiomers for biological testing?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (-)-dibenzoyl-L-tartaric acid) or enzymatic kinetic resolution (e.g., lipase-mediated hydrolysis of esters) are standard approaches. Preparative chiral HPLC with amylose/cyclodextrin columns is also effective, as applied to similar β-amino acid derivatives .

Q. What purification strategies ensure high purity for this hygroscopic compound?

- Methodological Answer : Flash chromatography on silica gel (eluent: gradient of EtOAc/hexane with 0.1% acetic acid) followed by recrystallization from ethanol/water mixtures removes impurities. Lyophilization under vacuum minimizes residual solvents .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Stereochemical orientation impacts binding affinity and selectivity. For example, in cyclohexane-based BGT1 inhibitors, the (1R,2R) configuration showed higher potency than (1S,2S) due to optimal hydrogen bonding with active-site residues . Molecular docking simulations (e.g., AutoDock Vina) combined with site-directed mutagenesis can validate these interactions .

Q. What are the key challenges in scaling up enantioselective synthesis for preclinical studies?

- Methodological Answer : Catalyst loading and enantiomeric excess (ee) reproducibility are critical. Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) may require optimization for large-scale reactions. Continuous-flow systems improve efficiency and ee consistency .

Q. How can researchers analyze the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH over 1–3 months, monitored via HPLC-UV, assess degradation pathways (e.g., hydrolysis of the pyrrolidinone ring). LC-MS identifies degradation products, while Arrhenius modeling predicts shelf-life .

Q. What structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer : Introducing fluorine at the pyrrolidinone ring’s α-position or replacing labile ester groups with bioisosteres (e.g., amides) reduces CYP450-mediated oxidation. Pharmacokinetic studies in rodent models validate improvements in half-life (t½) and oral bioavailability .

Q. How can computational methods predict the compound’s solid-state packing and solubility?

- Methodological Answer : Crystal structure prediction (CSP) tools (e.g., Mercury, Materials Studio) model hydrogen-bonding networks (e.g., carboxylic acid dimerization) to anticipate polymorphs. COSMO-RS simulations estimate solubility in solvents/biorelevant media (e.g., FaSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.